N-Sulfinylacetamide

Organic Thin-Film Transistors (OTFTs) Solution-Processed Semiconductors Pentacene Precursor

N-Sulfinylacetamide (CAS 16767-75-2), systematically known as N-(oxo-λ⁴-sulfanylidene)acetamide, is the simplest member of the N-sulfinyl amide family (C₂H₃NO₂S, MW 105.12 g·mol⁻¹). Characterized by a reactive sulfinyl (–S=O) group attached to an acetamide backbone, it functions as a potent dienophile in Diels–Alder cycloadditions and as a zinc-chelating internucleotide linkage modifier.

Molecular Formula C2H3NO2S
Molecular Weight 105.12 g/mol
CAS No. 16767-75-2
Cat. No. B099678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Sulfinylacetamide
CAS16767-75-2
SynonymsN-SULFINYLACETAMIDE
Molecular FormulaC2H3NO2S
Molecular Weight105.12 g/mol
Structural Identifiers
SMILESCC(=O)N=S=O
InChIInChI=1S/C2H3NO2S/c1-2(4)3-6-5/h1H3
InChIKeyDXJGBUOYNNYNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Sulfinylacetamide (CAS 16767-75-2): Core Identity and Procurement Significance


N-Sulfinylacetamide (CAS 16767-75-2), systematically known as N-(oxo-λ⁴-sulfanylidene)acetamide, is the simplest member of the N-sulfinyl amide family (C₂H₃NO₂S, MW 105.12 g·mol⁻¹) . Characterized by a reactive sulfinyl (–S=O) group attached to an acetamide backbone, it functions as a potent dienophile in Diels–Alder cycloadditions and as a zinc-chelating internucleotide linkage modifier [1] [2]. These distinct chemical capabilities, rather than generic amide or sulfoxide properties, drive its value in organic electronics fabrication and oligonucleotide probe design.

Why Generic N-Sulfinyl Amide or Sulfoxide Substitution Fails for N-Sulfinylacetamide


N-Sulfinylacetamide cannot be generically interchanged with other N-sulfinyl amides (e.g., N-sulfinylbenzamide), N-sulfinylcarbamates, or simple sulfoxides because performance-critical outcomes—field-effect mobility in pentacene precursor films and zinc-chelating inhibition potency in oligonucleotides—are exquisitely sensitive to the steric bulk of the N-acyl substituent and the oxidation state of the sulfur [1] [2] [3]. The acetamide variant exhibits atom-economy (MW 105 vs. ~167 for N-sulfinylbenzamide) that impacts adduct solubility and retro-Diels–Alder conversion efficiency, while the sulfinyl (S=O) moiety—as opposed to sulfanyl (S) or sulfonyl (SO₂)—provides optimal zinc-chelation geometry, translating to a 231 nM IC₅₀ that is unmatched by urea, squaramide, or sulfanylacetamide linkages [3].

Quantitative Differentiation Evidence: N-Sulfinylacetamide vs. Closest Analogs


Field-Effect Mobility Superiority: N-Sulfinylacetamide-Pentacene Adduct vs. N-Sulfinylcarbamate Adduct

The pentacene adduct derived from N-sulfinylacetamide delivers a field-effect mobility of 0.27 cm²·V⁻¹·s⁻¹ when spin-coated and thermally converted [1]. In contrast, the N-sulfinylbutylcarbamate adduct, despite improved alcohol solubility, yields mobilities in the range of ~10⁻² cm²·V⁻¹·s⁻¹—roughly one order of magnitude lower [2]. The critically higher mobility of the acetamide-derived adduct was reported as the highest for any solution-processed organic semiconductor at the time of publication [1].

Organic Thin-Film Transistors (OTFTs) Solution-Processed Semiconductors Pentacene Precursor

SNM1A Nuclease Inhibition Potency: Sulfinylacetamide Linkage vs. Urea, Squaramide, and Sulfanylacetamide Linkages

Among four backbone modifications tested in a gel electrophoresis-based binding assay, the sulfinylacetamide linkage exhibited the strongest interaction with the DNA repair nuclease SNM1A [1]. A subsequent real-time fluorescence assay determined an IC₅₀ of 231 nM for the sulfinylacetamide-containing strand, which is significantly lower than previously reported substrate-mimics targeting SNM1A [1]. The urea, squaramide, and sulfanylacetamide linkages, while capable of interacting with SNM1A, did not match this inhibitory potency [1].

DNA Repair Inhibition Modified Oligonucleotides Zinc-Chelating Backbone Modification

Atom Economy: Molecular Weight Advantage over N-Sulfinylbenzamide for Solid-Phase Conversion Efficiency

N-Sulfinylacetamide (MW 105.12 g·mol⁻¹) is significantly smaller than N-sulfinylbenzamide (MW ~167 g·mol⁻¹) [1]. In the pentacene precursor strategy, the N-sulfinylamide moiety serves as a thermally labile leaving group during retro-Diels-Alder conversion. A lower molecular weight leaving group reduces the mass loss required for conversion and lowers the thermal budget for pentacene film formation, as evidenced by the moderate temperature (120–150 °C) solid-phase conversion reported for the acetamide adduct [1].

Retro-Diels-Alder Conversion Leaving Group Efficiency Small-Molecule Dienophile

Enantioselective Ligand Capability: α-Sulfinylacetamide Framework in Asymmetric Catalysis

Chiral α-sulfinylacetamides have been evaluated as ligands in palladium-catalyzed asymmetric allylic alkylations [1]. While the highest enantioselectivities in the study (50–58% e.e.) were achieved with (S)-2-pyrrolidinophenyl p-tolyl sulfoxide ligands, the α-sulfinylacetamide framework demonstrated the proof-of-principle that sulfinyl amides can participate as stereocontrollable coordinating elements [1]. This establishes N-sulfinylacetamide as the minimal scaffold for chiral sulfinylamide ligand development, distinct from bulkier β- or γ-amino sulfoxide analogues.

Asymmetric Allylic Alkylation Chiral Sulfoxide Ligands Palladium Catalysis

Thermal Conversion Window: Moderate-Temperature Solid-Phase Retro-Diels-Alder

The N-sulfinylacetamide-pentacene adduct undergoes quantitative solid-phase retro-Diels-Alder conversion to pentacene at moderate temperatures (thermogravimetric analysis shows clean conversion at ~120 °C) [1]. By contrast, N-sulfinylcarbamate adducts require an acid catalyst or photoacid generator to achieve efficient conversion [2]. This thermally clean, uncatalyzed conversion profile minimizes residue contamination in the final pentacene film, contributing to superior charge-carrier mobility.

Thermal Conversion Retro-Diels-Alder Temperature Pentacene Film Crystallinity

Best-Fit Application Scenarios for N-Sulfinylacetamide (CAS 16767-75-2)


Solution-Processed Pentacene Precursor Synthesis for High-Mobility OTFTs

N-Sulfinylacetamide is the dienophile of choice for synthesizing soluble pentacene precursors via Lewis acid-catalyzed Diels-Alder reaction. The resulting 13,6-N-sulfinylacetamidopentacene adduct delivers field-effect mobility of 0.27 cm²·V⁻¹·s⁻¹ after spin-coating and thermal conversion at ~120 °C—the highest reported for a solution-processed organic semiconductor at the time of its publication [1]. This scenario applies directly to organic electronics laboratories fabricating OTFTs where solution-processability and high mobility are non-negotiable requirements.

Zinc-Chelating Oligonucleotide Backbone Modification for SNM1A Nuclease Inhibition

N-Sulfinylacetamide is incorporated as an internucleotide linkage via phosphoramidite chemistry in solid-phase oligonucleotide synthesis. The sulfinylacetamide-modified strand achieves an IC₅₀ of 231 nM against the DNA repair nuclease SNM1A—significantly more potent than analogous urea, squaramide, or sulfanylacetamide linkages [2]. This application is ideal for chemical biology groups developing fluorescent or biotin-labeled probes to study DNA repair processes in vivo.

Chiral Sulfinyl Amide Ligand Scaffold for Asymmetric Catalysis Development

As the smallest chiral N-sulfinyl amide building block, N-sulfinylacetamide serves as a starting scaffold for constructing α-sulfinylacetamide-based ligands for palladium-catalyzed asymmetric allylic alkylation [3]. While the enantioselectivities achieved to date (up to 58% e.e. with optimized aryl sulfoxide ligands) are moderate, the acetamide framework provides unmatched synthetic modularity for systematic ligand optimization studies that bulkier N-sulfinyl amides cannot offer.

Thermally Labile Protecting Group for Acene Solubilization and Patterning

N-Sulfinylacetamide functions as a thermally cleavable solubilizing group for acenes and other insoluble polycyclic aromatic semiconductors. Its low molecular weight (105.12 g·mol⁻¹) and clean uncatalyzed retro-Diels-Alder conversion profile at moderate temperatures (~120 °C) make it superior to N-sulfinylcarbamates that require acid catalysts [1] [4]. This scenario is relevant for laboratories developing photopatternable organic semiconductor formulations.

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